5-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine
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Overview
Description
5-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H13ClN2O It is a derivative of benzene, featuring a chloro group and a methoxyethyl group attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 1-chloro-2-nitrobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as zinc powder in ethanol.
Alkylation: The resulting 1-chloro-2-aminobenzene is alkylated with 2-methoxyethyl chloride in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated benzene derivatives.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
Scientific Research Applications
5-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxybenzene: Similar structure but lacks the amine groups.
1-Chloro-2-aminobenzene: Similar structure but lacks the methoxyethyl group.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the benzene ring.
Uniqueness
5-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is unique due to the presence of both the chloro and methoxyethyl groups on the benzene ring, along with two amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13ClN2O |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-chloro-2-N-(2-methoxyethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2O/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5,11H2,1H3 |
InChI Key |
VKDRFHZXHXHPKS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
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